![molecular formula C10H18O4S B14468157 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate CAS No. 66319-17-3](/img/structure/B14468157.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves esterification reactions. One common method is the reaction between ethyl butanoate and 3-methoxy-3-oxopropylthiol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and 3-methoxy-3-oxopropylthiol.
Reduction: Corresponding alcohols.
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-methoxy-3-oxopropyl)s
Propiedades
Número CAS |
66319-17-3 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-8(10(12)14-5-2)15-7-6-9(11)13-3/h8H,4-7H2,1-3H3 |
Clave InChI |
KYRYYYWGMISVHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


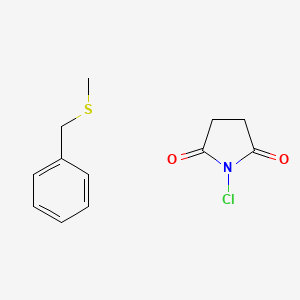
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
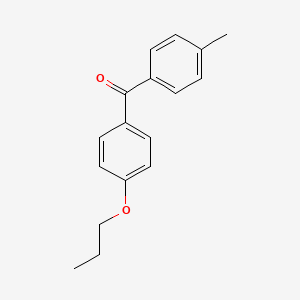
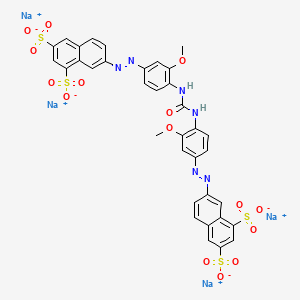
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
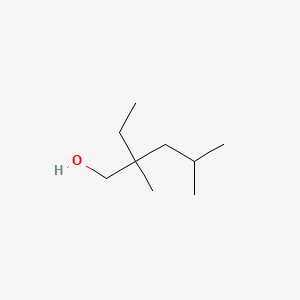
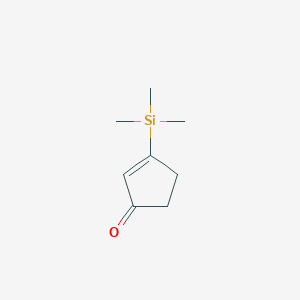
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
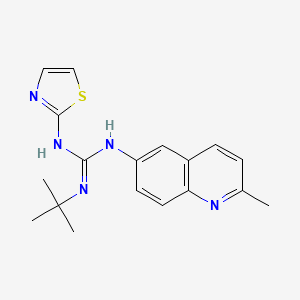

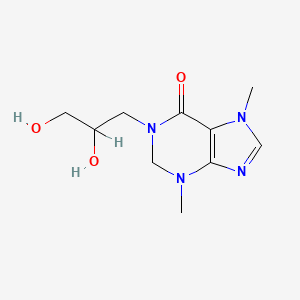
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
